molecular formula C24H26N2O5S B5836295 N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5836295
M. Wt: 454.5 g/mol
InChI Key: FAGJVZQLDLCXSJ-UHFFFAOYSA-N
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Description

N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. EPPG is a versatile compound that can be synthesized using a simple and efficient method.

Scientific Research Applications

N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potent anticonvulsant and antinociceptive effects, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In drug discovery, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used as a tool compound to identify new drug targets and to study the mechanism of action of existing drugs. N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to selectively inhibit the activity of the NMDA receptor, a key player in the regulation of synaptic plasticity and learning and memory. The selective inhibition of the NMDA receptor by N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has opened up new avenues for the development of drugs that target this receptor for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by selectively inhibiting the activity of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. The activation of the NMDA receptor leads to the influx of calcium ions into the neuron, which triggers a cascade of intracellular signaling events that are critical for synaptic plasticity and learning and memory. N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide selectively binds to a specific site on the NMDA receptor and inhibits its activity, leading to a reduction in calcium influx and a disruption of the intracellular signaling cascade.
Biochemical and Physiological Effects
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide selectively inhibits the activity of the NMDA receptor with a high degree of potency and selectivity. In vivo studies have shown that N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has potent anticonvulsant and antinociceptive effects, indicating that it may have therapeutic potential for the treatment of epilepsy and chronic pain. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a versatile compound that can be easily synthesized using a simple and efficient method. It has a high degree of purity and yield, making it ideal for large-scale production. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has potent pharmacological effects that make it an attractive compound for the study of the NMDA receptor and its role in synaptic plasticity and learning and memory.
However, there are also some limitations to the use of N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its pharmacological properties and mechanism of action. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further explore its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another direction is to investigate its effects on other ion channels and neurotransmitter systems, which may lead to the discovery of new drug targets. Finally, future studies should aim to elucidate the precise mechanism of action of N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and its effects on intracellular signaling pathways, which may provide insights into the regulation of synaptic plasticity and learning and memory.

Synthesis Methods

N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a simple and efficient method that involves the reaction of 2-ethoxyaniline, 4-ethoxyaniline, and benzenesulfonyl chloride with N-(tert-butoxycarbonyl)glycine in the presence of triethylamine. The reaction yields N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide as a white solid with a high purity and yield. The synthesis method can be easily scaled up for large-scale production, making N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide an attractive compound for industrial applications.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-3-30-20-16-14-19(15-17-20)26(32(28,29)21-10-6-5-7-11-21)18-24(27)25-22-12-8-9-13-23(22)31-4-2/h5-17H,3-4,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGJVZQLDLCXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2OCC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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